molecular formula C14H8ClF3O2 B3094959 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid CAS No. 1261582-59-5

5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid

Cat. No.: B3094959
CAS No.: 1261582-59-5
M. Wt: 300.66 g/mol
InChI Key: VFTLDKSRFKFYPE-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 5th position and a trifluoromethylphenyl group at the 3rd position on the benzoic acid ring

Safety and Hazards

Safety data sheets indicate that similar compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid inhalation of dust and use suitable respiratory protection if ventilation is inadequate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorobenzoic acid and 3-trifluoromethylphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 5-chlorobenzoic acid with 3-trifluoromethylphenylboronic acid. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions and the use of high-throughput screening can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of various reduced derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution Products: Amino or thiol derivatives of the original compound.

    Oxidation Products: Carboxylic acids with different substituents.

    Reduction Products: Alcohols or alkanes derived from the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes and interactions due to its unique chemical properties.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.

Industry:

    Agrochemicals: It can be used in the development of new agrochemicals for crop protection and pest control.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials with specific functionalities.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 4-Chloro-3-(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid

Comparison:

  • Structural Differences: The position of the chloro and trifluoromethyl groups on the benzoic acid ring can significantly influence the compound’s chemical properties and reactivity.
  • Unique Features: 5-Chloro-3-(3-trifluoromethylphenyl)benzoic acid is unique due to the specific arrangement of its substituents, which can lead to distinct interactions and applications compared to its analogs.

Properties

IUPAC Name

3-chloro-5-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-12-6-9(4-10(7-12)13(19)20)8-2-1-3-11(5-8)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTLDKSRFKFYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691152
Record name 5-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261582-59-5
Record name 5-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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